(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

5-HT1A receptor D2 selectivity arylpiperazine SAR

The compound (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone (C₂₁H₂₂FN₃O₂, MW 367.42, clogP 4.46, TPSA 54.34 Ų) is a synthetic indole-piperazine hybrid incorporating a 5-fluoro-1-methylindole-2-carbonyl core linked to a 4-(4-methoxyphenyl)piperazine motif. It belongs to the broader class of indole-arylpiperazine derivatives that have been extensively characterized as serotonergic and dopaminergic receptor ligands.

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
Cat. No. B10994338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Molecular FormulaC21H22FN3O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H22FN3O2/c1-23-19-8-3-16(22)13-15(19)14-20(23)21(26)25-11-9-24(10-12-25)17-4-6-18(27-2)7-5-17/h3-8,13-14H,9-12H2,1-2H3
InChIKeyZJUMDZMWNOLADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (5-Fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a Differentiated Indole-Piperazine Research Tool


The compound (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone (C₂₁H₂₂FN₃O₂, MW 367.42, clogP 4.46, TPSA 54.34 Ų) is a synthetic indole-piperazine hybrid incorporating a 5-fluoro-1-methylindole-2-carbonyl core linked to a 4-(4-methoxyphenyl)piperazine motif [1]. It belongs to the broader class of indole-arylpiperazine derivatives that have been extensively characterized as serotonergic and dopaminergic receptor ligands. Unlike its indole-3-alkyl-piperazine congeners that dominated the 5-HT₁A agonist/SERT inhibitor literature (e.g., vilazodone), this compound features an indole-2-carbonyl-piperazine architecture that positions it within a distinct pharmacophore space associated with 5-HT₁B/₁D agonism and FAAH inhibition [2]. The combination of the 5-fluoro substituent (a established bioisostere of 5-cyano for SERT affinity enhancement) and the 4-methoxyphenyl group (a privileged fragment for 5-HT₁A potency and D₂ selectivity) creates a structurally unique probe with a target engagement profile not achievable by simpler analogs [3].

Why (5-Fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone Cannot Be Replaced by In-Class Analogs Without Loss of Pharmacological Identity


Within the indole-piperazine chemical space, three structural variables dominate target engagement: (i) the position and nature of the indole substituent, (ii) the linker topology connecting indole to piperazine, and (iii) the N-aryl substitution pattern on the piperazine ring. Systematic SAR from the indolebutylpiperazine literature demonstrates that electron-withdrawing groups at indole position 5 (fluoro or cyano) are required for meaningful SERT affinity, while para-substituted arylpiperazines are essential for D₂ counter-selectivity [1]. The des-methoxy analog (phenylpiperazine) loses the 4-methoxy-driven 5-HT₁A/D₂ selectivity gain. The 3-methoxy regioisomer introduces altered 5-HT receptor subtype bias. The 5-chloro analog (CAS not specified; described in patent literature as (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone) lacks the fluoro-cyano bioisosteric relationship that underpins the established SAR for dual 5-HT₁A/SERT pharmacology [1]. Furthermore, the compound shares molecular formula (C₂₁H₂₂FN₃O₂) with the synthetic cannabinoid AB-FUBICA, yet the indole-2-carbonyl-piperazine architecture targets an entirely distinct receptor family, making formula-based substitution dangerously misleading [2].

Quantitative Differentiation Evidence: (5-Fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone vs. Closest Analogs


4-Methoxyphenyl Motif Confers 5-HT₁A Affinity and D₂ Selectivity Gains Over Des-Methoxy and 3-Methoxy Analogs

In the indolebutylpiperazine class studied by Heinrich et al. (2004), para-substituted arylpiperazines consistently decreased dopaminergic D₂ receptor binding while maintaining or enhancing 5-HT₁A affinity. The 4-methoxyphenyl-bearing compound 45 (3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide) achieved a 5-HT₁A IC₅₀ of 0.09 nM with a D₂ IC₅₀ of 140 nM — a 1,556-fold selectivity window [1]. In contrast, unsubstituted phenylpiperazine analogs in the same series showed markedly reduced 5-HT₁A/D₂ selectivity. The 4-methoxy substituent on the piperazine N-phenyl ring of the target compound is therefore predicted, by class-level SAR extrapolation, to confer a similar selectivity enhancement relative to its des-methoxy analog (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone. The 3-methoxy regioisomer (CAS not assigned; listed on vendor databases) would be expected to show altered 5-HT receptor subtype bias, as meta-substituted phenylpiperazines have been shown to engage 5-HT₂C receptors differently than their para-substituted counterparts [2].

5-HT1A receptor D2 selectivity arylpiperazine SAR

5-Fluoro Substitution Provides Experimentally Validated Bioisosteric Relationship with 5-Cyano for SERT Affinity — A Property Absent in 5-Chloro and 5-Unsubstituted Analogs

Heinrich et al. (2004) explicitly demonstrated that electron-withdrawing groups at the 5-position of the indole ring raise serotonin transporter (SERT) affinity, with 5-fluoro and 5-cyano substituted indoles showing comparable results in both in vitro binding and in vivo functional assays (p-chloroamphetamine ex vivo; ultrasonic vocalization in vivo). Molecular electrostatic potential calculations and dipole moment comparisons supported the bioisosteric relationship between these two substituents [1]. The 5-cyano analog (vilazodone/EMD 68843) achieved subnanomolar SERT reuptake inhibition (RUI = 0.5 nM). The target compound, bearing a 5-fluoro substituent, is therefore positioned within this validated bioisosteric space. By contrast, the 5-chloro analog (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone, described in patent literature [2], lacks this established bioisosteric relationship and its SERT affinity cannot be inferred from the 5-cyano SAR. The unsubstituted (5-H) indole analogs in the Heinrich series showed markedly reduced SERT affinity [1].

serotonin transporter SERT affinity fluorine bioisosterism

Indole-2-Carbonyl-Piperazine Topology Differentiates Target Engagement from Indole-3-Alkyl-Piperazine 5-HT₁A/SERT Pharmacophores and the Indole-3-Carboxamide Cannabinoid Scaffold

The target compound features an indole-2-carbonyl group directly attached to the piperazine nitrogen via a methanone linker. This indole-2-yl architecture is fundamentally distinct from the indole-3-alkyl-piperazine topology that defines the vast majority of published 5-HT₁A/SERT dual ligands (e.g., vilazodone, EMD 56551) [1]. Patent literature specifically claims indole-2-carbonyl-piperazine derivatives as 5-HT₁B/₁D agonists (US6277853) and as FAAH inhibitors [2], indicating a divergent target engagement profile. Critically, the compound shares molecular formula (C₂₁H₂₂FN₃O₂) and molecular weight (367.42) with AB-FUBICA, a synthetic cannabinoid featuring an indole-3-carboxamide core that acts as a potent CB₁/CB₂ agonist (CB₁ EC₅₀ = 21 nM; CB₂ EC₅₀ = 15 nM) [3]. Despite their isomeric relationship, the indole-2-carbonyl-piperazine vs. indole-3-carboxamide architectures target entirely distinct receptor families. Procurement of either isomer without structural verification would lead to catastrophic misinterpretation of pharmacological data.

indole-2-carbonyl FAAH inhibition cannabinoid receptor structural isomer

Physicochemical Profile (clogP 4.46, TPSA 54.34 Ų) Positions the Compound Within Favorable CNS Drug-Like Space Relative to More Polar Indole-Piperazine Analogs

The compound's computed physicochemical parameters — clogP 4.46 and topological polar surface area (TPSA) 54.34 Ų — place it within the favorable quadrant for CNS drug-likeness as defined by the Wager criteria (TPSA < 60–70 Ų; clogP 1–5 for optimal passive BBB permeation) [1]. This profile is driven by the combination of the lipophilic 5-fluoro-1-methylindole core and the moderately polar 4-methoxyphenylpiperazine moiety. In comparison, more polar indole-piperazine analogs bearing carboxamide or carboxylate groups at the indole 5-position typically exhibit TPSA values exceeding 80–100 Ų, which may reduce passive CNS penetration. The benzyl analog (4-benzylpiperazin-1-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone (MW 351.42) has a predicted higher logP and lower TPSA, potentially increasing non-specific protein binding. The pyridinyl analog (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (MW 338.38) carries a lower logP but introduces a basic pyridine nitrogen that may alter ionization-dependent tissue distribution .

CNS drug-likeness logP TPSA blood-brain barrier permeability

Validated Application Scenarios for (5-Fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone in Drug Discovery and Neuroscience Research


Serotonergic Probe Development: 5-HT₁A Receptor Affinity with Engineered D₂ Counter-Selectivity

The 4-methoxyphenylpiperazine motif, validated in the indolebutylpiperazine SAR literature (Heinrich et al., 2004), confers high-affinity 5-HT₁A receptor binding while simultaneously suppressing D₂ receptor engagement — a critical selectivity requirement for antidepressant and anxiolytic target validation studies where D₂-mediated confounds (catalepsy, hyperprolactinemia, hedonic deficits) must be excluded. The target compound can serve as a scaffold for further optimization of 5-HT₁A-preferring ligands. Procurement teams sourcing serotonergic probes should prioritize this compound over the des-methoxy analog, which lacks the para-methoxy-driven D₂ counter-selectivity encoded in the 4-methoxyphenyl fragment [1].

Indole-2-Carbonyl Pharmacophore Exploration: FAAH Inhibition and 5-HT₁B/₁D Agonism Programs

Unlike the extensively studied indole-3-alkyl-piperazine class (vilazodone, EMD 56551), the indole-2-carbonyl-piperazine architecture represents a comparatively underexplored pharmacophore space. Patent literature (US6277853) claims indole-2-carbonyl-piperazine derivatives as 5-HT₁B/₁D agonists for migraine, while more recent reports identify this scaffold in selective FAAH inhibitors for depression and pain [2]. The target compound, with its 5-fluoro-1-methylindole-2-carbonyl core, provides a starting point for medicinal chemistry campaigns in either indication area. The 5-fluoro substituent additionally offers a metabolic stability advantage over unsubstituted indoles by blocking CYP450-mediated hydroxylation at the 5-position [1].

Analytical Reference Standard for Structural Isomer Differentiation in Forensic and Pharmacological Quality Control

The exact molecular formula match (C₂₁H₂₂FN₃O₂; MW 367.42) between this compound and the synthetic cannabinoid AB-FUBICA creates a compelling need for authenticated reference material in forensic toxicology and research QC workflows. AB-FUBICA is a scheduled or controlled substance analog in multiple jurisdictions, and misidentification of seized or research samples can have serious legal and scientific consequences. The target compound, as an indole-2-carbonyl-piperazine, can serve as a structurally authenticated negative control or isomer-specific reference standard in LC-MS/MS and GC-MS methods designed to distinguish between these isomeric species [3].

CNS Drug-Likeness Optimization: Balanced Physicochemical Template for Brain-Penetrant Ligand Design

With a clogP of 4.46 and TPSA of 54.34 Ų, the compound occupies a favorable position within CNS drug-like chemical space (Wager criteria: TPSA < 60–70 Ų; clogP 1–5). This contrasts with more polar carboxamide-bearing indole-piperazines (TPSA typically >80 Ų) that may exhibit limited passive BBB permeability. The compound's balanced profile — neither excessively lipophilic (avoiding high non-specific tissue binding and rapid metabolic clearance) nor excessively polar (avoiding poor brain exposure) — makes it a suitable template for CNS-targeted lead optimization. Medicinal chemistry teams can use this scaffold to explore substituent effects on brain penetration, free fraction, and target engagement while maintaining favorable CNS drug-like properties [1].

Quote Request

Request a Quote for (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.